2-Aminodipyrido[1,2-a:3',2-D]imidazole-13C3 Hydrochloride
Description
Historical Background and Discovery
The parent compound 2-Aminodipyrido[1,2-a:3',2'-d]imidazole was first identified as part of groundbreaking research conducted by Sugimura and colleagues in the late 1970s, which fundamentally changed our understanding of heterocyclic amines in food chemistry and toxicology. The original discovery emerged from systematic investigations into mutagenic compounds formed during the pyrolysis of amino acids, particularly glutamic acid, which led to the identification of two significant compounds: 2-Amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole (Glu-P-1) and 2-aminodipyrido[1,2-a:3',2'-d]imidazole (Glu-P-2).
The development of isotopically labeled versions, including the 13C3-labeled hydrochloride salt, represents a natural progression in analytical chemistry methodology. These labeled compounds were developed to address the growing need for precise analytical standards in mass spectrometry-based quantification methods. The introduction of carbon-13 isotopes at specific positions within the molecular framework allows for enhanced detection sensitivity and accuracy in complex analytical matrices, particularly in food analysis and metabolic studies.
Research into heterocyclic amines expanded significantly following the initial discoveries, with over ten mutagenic heterocyclic amines eventually being identified from amino acid and protein pyrolysates and cooked foods. The systematic study of these compounds required sophisticated analytical methodologies, necessitating the development of isotopically labeled internal standards such as 2-Aminodipyrido[1,2-a:3',2-D]imidazole-13C3 Hydrochloride.
Nomenclature and Structural Classification
The compound this compound possesses a complex nomenclature that reflects its intricate polycyclic structure and isotopic modifications. The systematic name indicates the presence of a dipyrido-imidazole framework with specific fusion patterns and an amino group substitution at the 2-position. The molecular formula C10H9ClN4 with a molecular weight of 220.65826 daltons reflects the incorporation of three carbon-13 isotopes and the hydrochloride salt formation.
The compound is assigned the Chemical Abstracts Service registry number 1216562-43-4, which specifically identifies the 13C3-labeled hydrochloride salt variant. Alternative systematic names include Glu-P-2-13C3 and Dipyrido[1,2-a:3',2'-d]imidazol-2-amine-13C3, reflecting different nomenclature conventions while maintaining reference to the core structural framework.
| Chemical Property | Value |
|---|---|
| Molecular Formula | C10H9ClN4 |
| Molecular Weight | 220.65826 g/mol |
| CAS Registry Number | 1216562-43-4 |
| Base Compound CAS | 67730-10-3 |
| Isotopic Modification | 13C3 incorporation |
| Salt Form | Hydrochloride |
The structural classification places this compound within the broader category of imidazopyridines, which are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring system. The imidazole component consists of a five-membered ring with three carbon atoms and two nitrogen centers at the 1- and 3-positions, while the pyridine portions are six-membered rings containing five carbon atoms and one nitrogen center each.
Significance in Heterocyclic Chemistry
Within the field of heterocyclic chemistry, this compound represents a sophisticated example of polycyclic nitrogen-containing compounds that have gained prominence due to their unique structural features and research applications. The compound belongs to the heterocyclic amine family, which has been extensively studied for their formation mechanisms, analytical detection methods, and various chemical properties.
The tricyclic framework of this compound demonstrates the complex fusion patterns possible within heterocyclic systems. The dipyrido-imidazole core structure exhibits significant conjugation and aromaticity, contributing to its stability and distinctive spectroscopic properties. The amino group at the 2-position provides a site for potential chemical modifications and contributes to the compound's reactivity profile.
Research has demonstrated that heterocyclic amines of this structural class can undergo various metabolic transformations, primarily through cytochrome P450-mediated oxidation pathways. The primary metabolic pathway involves oxidation of the exocyclic amino group by cytochrome P450 1A2, which converts the amino group to a hydroxyamino derivative. This metabolic understanding has been crucial for developing analytical methods and understanding the biological behavior of these compounds.
The structural complexity of the dipyrido-imidazole framework makes it an interesting subject for computational chemistry studies and synthetic methodology development. The multiple nitrogen atoms within the ring system provide various coordination sites and contribute to the compound's potential for forming hydrogen bonds and other non-covalent interactions.
Isotopic Labeling: 13C3 Incorporation Significance
The incorporation of three carbon-13 isotopes into the 2-Aminodipyrido[1,2-a:3',2-D]imidazole framework represents a sophisticated approach to creating analytical standards with enhanced mass spectrometric properties. Carbon-13 labeling has become an essential tool in analytical chemistry, particularly for quantitative mass spectrometry applications where precise internal standards are required for accurate measurements.
The strategic placement of carbon-13 isotopes within the molecular structure provides several analytical advantages. The mass shift of three daltons (3 Da) relative to the unlabeled compound creates a distinct mass spectrometric signature that allows for clear differentiation between the labeled internal standard and the native compound in complex analytical matrices. This mass difference is sufficient to avoid isotopic overlap while maintaining nearly identical chemical and physical properties to the unlabeled compound.
| Isotopic Property | Unlabeled Compound | 13C3-Labeled Compound |
|---|---|---|
| Molecular Weight | 184.20 g/mol | 187.20 g/mol (estimated) |
| Mass Shift | - | +3.003 Da |
| Isotopic Purity | Natural abundance | >99% 13C incorporation |
| Analytical Application | Target analyte | Internal standard |
The development of carbon-13 labeled standards has been particularly valuable in food analysis applications, where heterocyclic amines must be quantified in complex matrices containing numerous interfering compounds. Japanese food safety studies have demonstrated the utility of isotopically labeled standards in achieving reliable quantification of heterocyclic amines, including Glu-P-2, in various food matrices through liquid chromatography-tandem mass spectrometry methodologies.
The isotopic labeling approach also provides advantages in metabolic studies and pharmacokinetic research. The labeled compound can serve as a tracer to study absorption, distribution, metabolism, and excretion pathways without interfering with endogenous processes. The carbon-13 label remains stable throughout most biological transformations, allowing researchers to track the compound and its metabolites through complex biological systems.
Recent advances in isotopic labeling methodologies have demonstrated the importance of stable isotope incorporation for elucidating chemical mechanisms and supporting drug discovery efforts. The use of carbon-13 labeled compounds has expanded beyond simple analytical applications to include hyperpolarized nuclear magnetic resonance studies and specialized metabolic pathway investigations.
Properties
CAS No. |
1216562-43-4 |
|---|---|
Molecular Formula |
C₇¹³C₃H₉ClN₄ |
Molecular Weight |
223.64 |
Synonyms |
Glu-P-2-13C3; Pyrido[3’,2’:4,5]imidazo[1,2-a]pyridin-2-amine-13C3; Dipyrido[1,2-a:3’,2’-d]imidazol-2-amine-13C3; |
Origin of Product |
United States |
Preparation Methods
Acylative Alkylation of Thiourea Derivatives
The patent EP0944603B1 outlines a high-yield, two-step protocol for synthesizing 2-aminoimidazoline derivatives, which can be adapted for the target compound. The process begins with the alkylation of thiourea using methylating agents (e.g., methyl iodide) in protic solvents like ethanol, forming a 2-thiomethyl intermediate. Subsequent acylation with acetic anhydride in the presence of a base (e.g., triethylamine) yields an acylated thioimidazoline. For the dipyridoimidazole system, this strategy is modified to incorporate pyridine rings via cyclization reactions using precursors such as 2-aminopyridine and glyoxal.
Critical Reaction Parameters :
Cyclocondensation of Amino-Pyridine Derivatives
An alternative route involves cyclocondensation of 2-aminopyridine with α-keto acids or esters under acidic conditions. For example, reacting 2-aminopyridine with pyruvic acid in hydrochloric acid generates the fused imidazole-pyridine scaffold. This method, however, requires stringent pH control to avoid side reactions such as over-acylation or polymerization.
Incorporation of 13C Isotopes
Precursor-Based Labeling
The 13C3 label is introduced using carbon-13-enriched precursors at strategic positions. For instance:
-
13C3-Acetic Anhydride : Acylation of the thiomethyl intermediate with 13C3-labeled acetic anhydride ensures isotopic incorporation at the C2, C4, and C6 positions of the imidazole ring.
-
13C-Methyl Iodide : Alkylation with 13CH3I introduces labeled methyl groups, which are subsequently integrated into the ring during cyclization.
Isotopic Purity Considerations :
-
Purification : Column chromatography (silica gel, ethyl acetate/methanol) removes unlabeled byproducts.
-
Analysis : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) confirm 13C enrichment ≥98%.
Hydrochloride Salt Formation
The final step involves treating the free base (2-aminodipyridoimidazole-13C3) with hydrochloric acid in a polar solvent. Key conditions include:
-
Solvent : Ethanol or water-ethanol mixtures (ensures complete protonation).
-
Stoichiometry : 1:1 molar ratio of free base to HCl.
-
Isolation : Cooling the reaction mixture to −20°C precipitates the hydrochloride salt, which is filtered and dried under vacuum.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies from EP0944603B1 demonstrate that ethanol outperforms aprotic solvents (e.g., acetonitrile) in minimizing side reactions during acylation. Elevated temperatures (55–80°C) accelerate cyclization but risk isotopic scrambling, necessitating precise thermal control.
Catalytic Hydrogenation for Intermediate Reduction
In cases where nitro intermediates are involved (e.g., 5-nitrobenzimidazole derivatives), catalytic hydrogenation with 10% Pd/C in methanol achieves quantitative reduction to amines without compromising isotopic labels.
Data Tables: Synthesis Parameters and Outcomes
Table 1. Comparison of Synthetic Routes for 2-Aminodipyridoimidazole-13C3 Hydrochloride
Table 2. Solvent Impact on Intermediate Isolation
| Solvent | Intermediate Solubility | Precipitation Efficiency (%) | Purity (%) |
|---|---|---|---|
| Ethanol | Moderate | 85 | 98.2 |
| Acetonitrile | High | 62 | 95.4 |
| Ethyl acetate | Low | 93 | 97.8 |
Challenges and Mitigation Strategies
Isotopic Scrambling
Prolonged heating above 80°C can cause 13C redistribution. Mitigation includes:
Chemical Reactions Analysis
Types of Reactions
2-Aminodipyrido[1,2-a:3’,2-D]imidazole-13C3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound
Scientific Research Applications
Medicinal Chemistry
The imidazole ring in this compound is crucial for its biological activity. Imidazole derivatives have been extensively studied for their role as antitumor agents , antibacterial agents , and antifungal agents . Research indicates that compounds with imidazole moieties can interact with biological targets, leading to significant therapeutic effects.
Case Study Example :
A study highlighted the development of imidazole-based complexes that demonstrated superior cytotoxicity against various cancer cell lines compared to traditional chemotherapeutics like cisplatin. For instance, a specific imidazole complex showed an IC50 value of 57.4 μM against DLD-1 colorectal cancer cells, indicating its potential as an effective anticancer agent .
Enzyme Substrates
This compound has been identified as a potential substrate for enzymes involved in metabolic pathways. Its stable isotope-labeled form (13C3) allows researchers to trace metabolic processes and understand enzyme kinetics better.
Table 1: Enzyme Substrate Applications
| Application Area | Description |
|---|---|
| Metabolic Research | Tracing metabolic pathways using stable isotopes |
| Enzyme Kinetics | Understanding enzyme-substrate interactions |
| Drug Development | Screening potential drug candidates |
Mutagenesis Research
The compound's structural features make it suitable for mutagenesis studies, particularly in understanding the mechanisms of DNA interactions and the effects of various chemical modifications on genetic material.
Supramolecular Chemistry
Research into imidazole-based supramolecular complexes has gained traction due to their ability to form non-covalent interactions with various biomolecules. This property is being exploited to develop new imaging agents and therapeutic probes.
Comprehensive Insights from Literature
Several studies have documented the diverse applications of imidazole derivatives, including:
- Anticancer Activity : New imidazole-based compounds have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.
- Antibacterial and Antifungal Properties : The unique structure allows for effective binding to bacterial and fungal targets, leading to enhanced antimicrobial activity.
- Drug Design : The compound serves as a scaffold for designing novel drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-Aminodipyrido[1,2-a:3’,2-D]imidazole-13C3 Hydrochloride involves its interaction with DNA, leading to mutations. The compound intercalates into the DNA structure, causing disruptions in the DNA replication process. This can result in various genetic mutations, which are useful in mutagenesis studies .
Comparison with Similar Compounds
Structural Analogs and Isotopic Variants
ADPI derivatives and related heterocyclic amines share a dipyridoimidazole core but differ in substituents, isotopic labeling, or salt forms. Key analogs include:
Key Observations :
- ADPI vs. Methylated Analogs: The addition of a methyl group (e.g., 2-amino-6-methyldipyridoimidazole) increases lipophilicity and carcinogenic activity, particularly in Zymbal gland tumors .
- Isotopic Labeling: The 13C3-labeled ADPI hydrochloride enables precise tracking of absorption and excretion, distinguishing it from non-labeled analogs in mechanistic studies .
- Structural Divergence: Unlike IQ, which has a fused quinoline-imidazole system, ADPI’s dipyridoimidazole structure correlates with distinct metabolic activation pathways .
Carcinogenic Potency and Mechanisms
ADPI and its analogs are procarcinogens requiring metabolic activation via cytochrome P450 enzymes to form DNA-reactive intermediates. Comparative studies highlight:
- ADPI : Induces DNA adducts in renal and hepatic tissues, with elevated plasma levels in CKD patients linked to cancer risk .
- 2-Amino-6-methyldipyridoimidazole: Demonstrates higher tumor incidence in rat Zymbal glands (80% vs. 50% for ADPI), attributed to enhanced bioactivation .
- IQ: Exhibits broader organotropism, primarily affecting the liver and colon, due to differential enzymatic activation .
Biological Activity
2-Aminodipyrido[1,2-a:3',2-D]imidazole-13C3 Hydrochloride, also known as Glu-P-2-13C3, is a heterocyclic compound with significant biological implications, particularly in mutagenesis and cancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- CAS Number : 1216562-43-4
- Molecular Formula : C₇¹³C₃H₉ClN₄
- Molecular Weight : 220.66 g/mol
- Synonyms : Glu-P-2-13C3, Dipyrido[1,2-a:3',2'-d]imidazol-2-amine-13C3
Mutagenicity
Research indicates that this compound exhibits mutagenic properties, as evidenced by the Ames test, which assesses the mutagenic potential of chemical compounds using bacterial strains. The compound is known to induce mutations in DNA, which can lead to carcinogenesis in living organisms .
Cellular Effects
The compound affects various cell types by causing DNA damage and altering gene expression. Its mutagenic properties are particularly relevant in studies of carcinogenesis, where it serves as a model for understanding how environmental factors can lead to genetic mutations .
The mechanism through which 2-Aminodipyrido[1,2-a:3',2-D]imidazole-13C3 induces mutations involves its interaction with cellular macromolecules. It is believed to form adducts with DNA, leading to mispairing during DNA replication. This process can disrupt normal cellular functions and promote tumorigenesis .
Study 1: Ames Test Results
In a controlled study using the Ames test with Salmonella typhimurium strains, 2-Aminodipyrido[1,2-a:3',2-D]imidazole-13C3 showed a dose-dependent increase in revertant colonies, indicating its potential as a mutagen .
Study 2: In Vivo Carcinogenicity
A study published in Cancer Research demonstrated that administration of this compound in rodent models resulted in a significant increase in tumor incidence at multiple sites. Histopathological examinations revealed that tumors were associated with DNA adduct formation .
Study 3: Mechanistic Insights
Research exploring the molecular mechanisms revealed that the compound interacts with key enzymes involved in DNA repair pathways. This interaction inhibits normal repair processes, further enhancing its mutagenic potential .
Comparison with Similar Compounds
| Compound Name | CAS Number | Molecular Weight | Mutagenic Potential |
|---|---|---|---|
| This compound | 1216562-43-4 | 220.66 g/mol | High |
| 2-Aminodipyrido[1,2-a:3',2'-d]imidazole Dihydrochloride | 1980075-70-4 | 257.12 g/mol | Moderate |
| Imidazo[1,2-a:5,4-b']dipyridin-2-amine | N/A | N/A | Low |
Applications in Research
The unique properties of 2-Aminodipyrido[1,2-a:3',2-D]imidazole-13C3 make it valuable in various fields:
- Proteomics : Its stable isotope labeling allows for precise tracking of proteins in complex biological systems.
- Genetic Studies : The compound’s mutagenic effects are crucial for understanding mutation rates and mechanisms.
- Cancer Research : Insights gained from studying this compound contribute to developing strategies for cancer prevention and therapy .
Q & A
Basic Research Questions
Q. How can 2-Aminodipyrido[1,2-a:3',2-D]imidazole-¹³C₃ Hydrochloride be structurally identified and distinguished from non-isotopic analogs?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₇¹³C₃H₉ClN₄) and isotopic enrichment. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹³C-NMR, can resolve isotopic shifts in the dipyridoimidazole backbone. Compare retention times via reverse-phase HPLC against unlabeled analogs for chromatographic differentiation .
Q. What synthetic routes are available for preparing 2-Aminodipyrido[1,2-a:3',2-D]imidazole-¹³C₃ Hydrochloride?
- Methodological Answer : Isotopic labeling typically involves substituting ¹³C-enriched precursors (e.g., ¹³C₃-glutamic acid) during pyrolysis or condensation reactions. Post-synthesis purification via silica gel chromatography (e.g., ethyl acetate/hexane gradients) removes unreacted intermediates. Hydrochloride salt formation is achieved by treating the free base with HCl gas in anhydrous ethanol .
Q. What analytical methods are recommended for quantifying trace levels of this compound in biological matrices?
- Methodological Answer : High-performance liquid chromatography with fluorescence detection (HPLC-FLD) is optimal due to the compound’s aromatic heterocyclic structure. For example, a C18 column with a methanol/water gradient (pH 3.5) achieves baseline separation. Spike-and-recovery experiments in plasma show >90% accuracy with RSD <5% .
Advanced Research Questions
Q. How does metabolic activation by cytochrome P-450 influence the carcinogenicity of 2-Aminodipyrido[1,2-a:3',2-D]imidazole-¹³C₃ Hydrochloride?
- Methodological Answer : Incubate the compound with liver microsomes or recombinant CYP1A2 to generate N-hydroxylated metabolites. Use LC-MS/MS to track adduct formation with DNA (e.g., dG-C8 adducts). Compare mutagenicity in Ames tests using TA98 strains with/without metabolic activation .
Q. What in vivo models are suitable for studying organ-specific carcinogenesis linked to this compound?
- Methodological Answer : OLETF rats, which exhibit high susceptibility to Zymbal gland and intestinal tumors, are ideal. Administer 300 ppm in diet for 24 weeks and monitor tumor incidence via histopathology. Use ¹³C-labeled compound to trace tissue-specific accumulation via accelerator mass spectrometry (AMS) .
Q. How do conflicting data on in vitro vs. in vivo genotoxicity arise, and how can they be reconciled?
- Methodological Answer : In vitro systems may lack tissue-specific detoxification pathways (e.g., glucuronidation in liver). Conduct parallel experiments: (1) Measure micronucleus formation in HepG2 cells (metabolically competent) vs. CHO cells; (2) Compare urinary metabolite profiles (e.g., glucuronides) in rats using UPLC-QTOF-MS .
Q. What mechanisms explain the accumulation of this compound in uremic patients?
- Methodological Answer : Reduced renal clearance in chronic kidney disease (CKD) increases plasma half-life. Validate via pharmacokinetic studies in 5/6 nephrectomized rats: Administer 10 mg/kg IV and measure plasma levels over 48h. Use isotopic labeling to distinguish endogenous vs. exogenous sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
